AD-20

Descripción

Propiedades

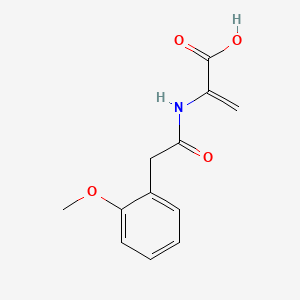

Número CAS |

111542-07-5 |

|---|---|

Fórmula molecular |

C12H13NO4 |

Peso molecular |

235.24 g/mol |

Nombre IUPAC |

2-[[2-(2-methoxyphenyl)acetyl]amino]prop-2-enoic acid |

InChI |

InChI=1S/C12H13NO4/c1-8(12(15)16)13-11(14)7-9-5-3-4-6-10(9)17-2/h3-6H,1,7H2,2H3,(H,13,14)(H,15,16) |

Clave InChI |

JJLSSLSXTRMIGR-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC=C1CC(=O)NC(=C)C(=O)O |

Apariencia |

Solid powder |

Otros números CAS |

111542-07-5 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

AD 20 AD-20 AD20 N-(2-methoxyphenylacetyl)dehydroalanine |

Origen del producto |

United States |

Foundational & Exploratory

Unveiling AD-20: A Technical Guide to its Synthesis and Role in Mitigating Doxorubicin Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound AD-20, an o-methoxyphenylacetyl dehydroalanine derivative, has been identified as a promising agent for reducing the toxicity of the widely used chemotherapeutic drug, doxorubicin, while simultaneously enhancing its anti-tumor efficacy. This technical guide provides a comprehensive overview of the discovery, proposed synthesis, and mechanism of action of this compound. It details the critical role of doxorubicin in cancer therapy and the significant limitations imposed by its cardiotoxicity, primarily driven by the generation of reactive oxygen species. This guide outlines the rationale for this compound's development as a free radical scavenger and presents plausible synthetic routes and experimental protocols based on established chemical principles for N-acyl dehydroalanine derivatives. While quantitative data from the seminal 1989 study by Buc-Calderon et al. are not publicly available in full, this guide summarizes the reported findings and provides structured tables for the future population of such data. The included diagrams illustrate the key signaling pathways and experimental workflows, offering a clear visual representation of the scientific concepts.

Introduction: The Doxorubicin Dilemma

Doxorubicin is a potent anthracycline antibiotic and a cornerstone of chemotherapy regimens for a wide range of malignancies, including breast cancer, lymphomas, and sarcomas.[1] Its primary mechanisms of anti-tumor activity involve the intercalation into DNA, thereby inhibiting macromolecular biosynthesis, and the inhibition of topoisomerase II, which prevents the re-ligation of DNA strands during replication.[2]

Despite its efficacy, the clinical utility of doxorubicin is severely hampered by a dose-dependent cardiotoxicity, which can lead to life-threatening congestive heart failure.[1][2] A major contributor to this cardiotoxicity is the generation of reactive oxygen species (ROS), such as superoxide anions (O₂⁻) and hydroxyl radicals (•OH), through the redox cycling of the drug's quinone moiety.[1][2] This oxidative stress overwhelms the antioxidant capacity of cardiomyocytes, leading to cellular damage and apoptosis.

The quest for cardioprotective agents that can be co-administered with doxorubicin without compromising its anti-cancer effects has been a long-standing challenge in oncology. The compound this compound emerged from research into N-acyl dehydroalanines as potential free radical scavengers to address this unmet need.[1]

This compound: Compound Profile

This compound is chemically identified as an o-methoxyphenylacetyl dehydroalanine derivative.[1] Its structure combines the functionalities of an N-acyl group and a dehydroalanine moiety, which is believed to be crucial for its biological activity.

| Compound Identifier | This compound |

| Chemical Name | N-(o-methoxyphenylacetyl)dehydroalanine |

| Molecular Formula | C₁₂H₁₃NO₄ |

| Molecular Weight | 235.24 g/mol |

| CAS Number | 111542-07-5 |

| Chemical Structure | C=C(C(O)=O)NC(CC1=CC=CC=C1OC)=O |

Proposed Synthesis of this compound

While the specific synthesis protocol used by the original researchers is not detailed in publicly available literature, a plausible and efficient synthesis of N-(o-methoxyphenylacetyl)dehydroalanine (this compound) can be devised based on established methods for the preparation of N-acyl dehydroalanines. The most common approaches involve the dehydration of N-acylated serine derivatives or the elimination reaction of N-acylated cysteine derivatives.[3][4][5]

Synthesis via Dehydration of an N-Acylated Serine Precursor

This is a likely and straightforward method for the synthesis of this compound.

Experimental Protocol:

-

Step 1: N-acylation of L-serine. L-serine is reacted with o-methoxyphenylacetyl chloride in the presence of a suitable base (e.g., sodium bicarbonate or triethylamine) in an aqueous or mixed aqueous-organic solvent system at a controlled temperature (e.g., 0-25°C). The reaction is monitored by thin-layer chromatography (TLC) until completion. The product, N-(o-methoxyphenylacetyl)serine, is then isolated and purified by standard procedures such as extraction and crystallization.

-

Step 2: Dehydration of N-(o-methoxyphenylacetyl)serine. The N-acylated serine derivative is then subjected to a dehydration reaction to introduce the double bond. A common method involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a copper(I) salt (e.g., CuCl) in an aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at room temperature or with gentle heating. The resulting this compound is then purified by column chromatography.

Mechanism of Action: A Dual Approach

This compound is proposed to exert its beneficial effects through a dual mechanism: direct reduction of doxorubicin-induced toxicity and potentiation of its anti-tumor activity.

Mitigation of Doxorubicin Toxicity: Free Radical Scavenging

The primary mechanism by which this compound is thought to protect against doxorubicin-induced toxicity is its ability to scavenge free radicals.[1] The dehydroalanine moiety, being an electron-rich olefin, is susceptible to attack by electrophilic radical species like the hydroxyl radical (•OH). The N-acyl group further modulates the electronic properties of the double bond, enhancing its reactivity towards free radicals.

The proposed mechanism involves the addition of a hydroxyl radical to the double bond of this compound, forming a more stable radical intermediate, thereby neutralizing the highly reactive and damaging •OH species. This scavenging action is believed to reduce the oxidative stress in healthy tissues, particularly the heart and liver, which are major targets of doxorubicin toxicity.

Enhancement of Anti-Tumor Efficacy

The seminal 1989 study reported that the co-administration of this compound with doxorubicin led to an enhanced anti-tumor effect in L1210 tumor-bearing mice.[1] The precise mechanism for this synergistic effect is not fully elucidated but may be related to several factors. By reducing the systemic toxicity of doxorubicin, this compound may allow for a more sustained and effective therapeutic concentration of the chemotherapeutic agent at the tumor site. Furthermore, the modulation of the cellular redox environment by this compound could potentially sensitize cancer cells to the cytotoxic effects of doxorubicin.

Preclinical Data Summary

The following tables summarize the key findings from the 1989 study by Buc-Calderon et al., as described in the abstract.[1] It is important to note that specific quantitative data (e.g., percentage of mortality reduction, specific enzyme levels) were not available in the reviewed literature. These tables are structured for the inclusion of such data should it become available.

Table 1: In Vivo Toxicity Studies in Mice

| Parameter | Doxorubicin Alone | This compound + Doxorubicin | Observed Effect of this compound |

| Acute Mortality (Single Dose) | High | Lowered | Decreased mortality |

| Subchronic Mortality (Multiple Doses) | High | Lowered | Decreased mortality |

| Serum Transaminase Levels | Elevated | Significantly Decreased | Suggests protection against liver injury |

| Peripheral Leukocyte Count | Initial severe decrease | Initial decrease, followed by faster recovery | Supports a protective effect on bone marrow |

Table 2: In Vivo Anti-Tumor Efficacy in L1210 Tumor-Bearing Mice

| Treatment Group | Outcome | Observed Effect of this compound |

| Doxorubicin Alone | Tumor growth inhibition | - |

| This compound + Doxorubicin | Enhanced tumor growth inhibition | Enhanced anti-tumor effect |

Conclusion and Future Directions

The compound this compound represents a promising strategy to improve the therapeutic index of doxorubicin, a critical tool in cancer chemotherapy. Its proposed mechanism as a free radical scavenger directly addresses the primary driver of doxorubicin-induced cardiotoxicity. The initial findings of reduced systemic toxicity and enhanced anti-tumor efficacy warrant further investigation.

Future research should focus on:

-

Replication and Expansion of Preclinical Studies: Independent verification of the findings from the original 1989 study is crucial. More extensive studies are needed to fully characterize the pharmacokinetic and pharmacodynamic profiles of this compound and its interaction with doxorubicin.

-

Elucidation of Synergistic Mechanism: A deeper understanding of how this compound enhances the anti-tumor activity of doxorubicin is required. This could involve studies on cellular uptake, redox modulation in tumor cells, and effects on drug resistance mechanisms.

-

Optimization of the Chemical Scaffold: Structure-activity relationship (SAR) studies on N-acyl dehydroalanine derivatives could lead to the development of even more potent and selective toxicity-reducing agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. researchgate.net [researchgate.net]

- 5. Methods for converting cysteine to dehydroalanine on peptides and proteins - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of Compounds Designated as AD-20

Disclaimer: The designation "AD-20" is applied to several distinct chemical entities across different fields of research and industry. This guide provides a detailed overview of the available technical information for the most relevant of these compounds, catering to an audience of researchers, scientists, and drug development professionals. The primary focus is on a bioactive compound isolated from Streptomyces spororaveus and a research chemical with potential applications in oncology. Information on other substances also labeled this compound is provided for clarity.

Bioactive Compound from Streptomyces spororaveus (AD 20)

A bioactive material designated as AD 20 has been isolated from the filamentous bacteria Streptomyces spororaveus. This compound is of interest due to the known capacity of this genus to produce a wide array of secondary metabolites with therapeutic potential.

Structure Elucidation

The chemical structure of AD 20 was determined through spectroscopic analysis of purified fractions from the fermented broth of Streptomyces spororaveus. The key experimental steps involved are outlined below.

Experimental Protocols:

-

Isolation of Streptomyces Strain: Samples were collected from Yanbu, Saudi Arabia, air-dried, and heated. Serial dilutions were plated on starch casein agar with nystatin and nalidixic acid and incubated for one to two weeks at 28°C. Pure colonies were maintained on ISP-2 slants. The isolated strain, designated AD 20, showed 99% identity to Streptomyces spororaveus AD 4 based on 16S ribosomal RNA sequencing.

-

Fermentation and Extraction: An inoculum of Streptomyces sp. was used for fermentation. The fermented broth was then extracted with ethyl acetate.

-

Purification: The purity of the crude extract was initially assessed using high-performance liquid chromatography (HPLC). Subsequent purification steps led to the isolation of three pure bioactive fractions, labeled A, B, and C.

-

Spectroscopic Analysis: The chemical structures of the purified compounds were determined using gas chromatography-mass spectrometry (GC-MS) data and compared with published reference data.

Logical Workflow for Isolation and Structure Elucidation of AD 20 (Streptomyces)

Caption: Workflow for the isolation of Streptomyces spororaveus AD 20 and the subsequent elucidation of its chemical structure.

Research Chemical AD 20 (CAS# 111542-07-5)

This compound is identified in chemical databases as a research chemical intended to reduce the toxicity or enhance the activity of anticancer drugs.

Chemical Properties

| Property | Value | Source |

| IUPAC Name | 2-Propenoic acid, 2-(((2-methoxyphenyl)acetyl)amino)- | |

| CAS Number | 111542-07-5 | |

| Chemical Formula | C12H13NO4 | |

| Molecular Weight | 235.24 g/mol | |

| Exact Mass | 235.0845 | |

| Elemental Analysis | C: 61.27%, H: 5.57%, N: 5.95%, O: 27.20% | |

| Appearance | Solid powder | |

| Purity | >98% | |

| Solubility | Soluble in DMSO | |

| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. | |

| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical. |

Chemical Structure

The chemical structure of AD 20 (CAS# 111542-07-5) is provided by its IUPAC name and SMILES code.

-

InChI Key: JJLSSLSXTRMIGR-UHFFFAOYSA-N

-

SMILES Code: C=C(NC(CC1=CC=CC=C1OC)=O)C(O)=O

Other Substances Designated as this compound

For the purpose of comprehensive documentation, it is important to note other, chemically distinct substances that are also referred to as this compound in industrial contexts.

Azodicarbonamide (this compound)

A chemical blowing agent used in the production of cellular plastics such as PVC, polyethylene, and natural and synthetic rubbers.

Chemical and Physical Properties:

| Property | Value | Source |

| Chemical Name | Azodicarbonamide | |

| Empirical Formula | NH2CON=NCONH2 | |

| Molecular Weight | 116 g/mol | |

| CAS Number | 123-77-3 | |

| Decomposition Temp. | 200°C ± 3°C (215 ± 5) | |

| Gas Evolution (STP) | ml/gm | |

| Moisture | 0.4% (Max) | |

| pH (4% Aq Solution) | 8.0 ± 0.5 |

Neoprene® this compound

A type of polychloroprene rubber designed for use in high-strength solution adhesives that require rapid rates of strength development. It is noted for its fast crystallization and good color stability during storage.

Signaling Pathways Relevant to Potential Therapeutic Applications

While no specific signaling pathways for the Streptomyces-derived AD 20 or the research chemical AD 20 have been detailed in the available literature, research into neurodegenerative diseases, a potential area of application for novel bioactive compounds, involves several key pathways. If this compound were to be investigated for neuroprotective or anticancer effects, the following pathways would be of interest.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial in regulating cell survival, proliferation, and metabolism. Its dysregulation is implicated in both cancer and neurodegenerative diseases like Alzheimer's. In the context of Alzheimer's disease, impaired PI3K/Akt signaling can lead to tau hyperphosphorylation and decreased glucose metabolism in the brain.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. In Alzheimer's disease, chronic inflammation contributes to neuronal damage. Compounds that inhibit the NF-κB pathway could reduce the production of pro-inflammatory cytokines and thus offer a therapeutic benefit.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a role in stress, inflammation, and apoptosis. Activation of the MAPK pathway has been observed in the brains of Alzheimer's patients.

Conceptual Diagram of Interrelated Signaling Pathways in Neurodegeneration

Caption: Conceptual overview of key signaling pathways implicated in neurodegenerative diseases.

Unraveling the Dichotomy of AD-20 in Oncology: A Technical Guide to the Mechanisms of ADI-PEG 20 and the A20 Protein

For Immediate Release

This technical guide provides an in-depth exploration of the multifaceted roles of "AD-20" in cancer therapy, a designation that encompasses two distinct but significant entities: the therapeutic agent ADI-PEG 20 and the cellular protein A20 (TNFAIP3). This document, intended for researchers, scientists, and drug development professionals, elucidates their core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Part 1: ADI-PEG 20 - Starving Cancer Through Arginine Deprivation

ADI-PEG 20 (pegylated arginine deiminase) is an investigational biologic drug that leverages a metabolic vulnerability in certain cancer cells. Its mechanism of action is centered on the enzymatic degradation of the amino acid arginine, leading to targeted cytotoxicity in tumors auxotrophic for this nutrient.

Core Mechanism of Action

The primary anti-cancer effect of ADI-PEG 20 stems from the depletion of extracellular arginine.[1][2] Many tumors, particularly those with a deficiency in the enzyme argininosuccinate synthetase 1 (ASS1), are unable to synthesize their own arginine and are thus entirely dependent on external sources.[3][4] ADI-PEG 20 catalyzes the conversion of arginine to citrulline and ammonia.[5] In ASS1-deficient cancer cells, this sustained arginine deprivation leads to cell cycle arrest and ultimately, cell death.[6][7]

Metabolic Reprogramming and Sensitization to Chemotherapy

Arginine starvation induced by ADI-PEG 20 triggers a significant metabolic shift in cancer cells. This includes the inhibition of the Warburg effect, characterized by a decrease in aerobic glycolysis and an increase in oxidative phosphorylation.[3] Furthermore, ADI-PEG 20 treatment can lead to an upregulation of serine biosynthesis and glutamine metabolism.[3]

A critical aspect of ADI-PEG 20's therapeutic potential lies in its ability to sensitize cancer cells to conventional chemotherapy. Preclinical studies have shown that ADI-PEG 20, in combination with docetaxel, upregulates the expression of the gemcitabine transporter (hENT1), thereby enhancing the uptake and efficacy of gemcitabine.[4][8][9] This synergistic effect provides a strong rationale for the combination therapies currently under clinical investigation.[8][9][10]

Quantitative Data from Preclinical and Clinical Studies

The efficacy of ADI-PEG 20, both as a monotherapy and in combination, has been evaluated in numerous studies. The following tables summarize key quantitative findings.

Table 1: Preclinical Efficacy of ADI-PEG 20 in Cancer Cell Lines

| Cell Line | Cancer Type | ASS1 Status | IC50 (µg/mL) | Effect | Reference |

| MiaPaCa-2 | Pancreatic | Deficient | 0.04 - 0.08 | Radiosensitization | [11] |

| Panc-1 | Pancreatic | Deficient | 0.08 | Radiosensitization | [11] |

| Melanoma Cell Lines | Melanoma | Deficient | Not Specified | Inhibition of cell growth | [12][13] |

| Hepatocellular Carcinoma Cell Lines | HCC | Deficient | Not Specified | Inhibition of cell growth | [12][13] |

Table 2: Clinical Trial Outcomes for ADI-PEG 20

| Cancer Type | Phase | Treatment | N | Objective Response Rate (ORR) | Median Overall Survival (OS) | Reference |

| Advanced Solid Tumors | I | ADI-PEG 20 + Docetaxel | 18 | 22% (4 PRs) | Not Reported | [14] |

| Metastatic Solid Tumors | I | ADI-PEG 20 + Liposomal Doxorubicin | 15 | 0% (9 SDs) | Not Evaluable | [15] |

| Advanced Hepatocellular Carcinoma | III | ADI-PEG 20 + BSC vs. Placebo + BSC | 635 | Not Specified | 7.8 vs 7.4 months | [16] |

| Relapsed/Refractory AML | II | ADI-PEG 20 | 21 | 9.5% (2 CRs) | Not Reported | [17] |

| Thoracic Cancers (ASS1-deficient) | I | ADI-PEG 20 + Cisplatin + Pemetrexed | Not specified | High response rates reported | Not Reported | [18] |

| Advanced Solid Cancers | Ib | ADI-PEG 20 + Pembrolizumab | 25 | 24% (6 PRs) | Not Reported | [19] |

PR: Partial Response, SD: Stable Disease, CR: Complete Response, BSC: Best Supportive Care

Experimental Protocols

1. In Vitro Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of ADI-PEG 20 on cancer cell lines.

-

Method:

-

Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of ADI-PEG 20 for a specified period (e.g., 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

-

2. Western Blot Analysis for ASS1 Expression

-

Objective: To determine the ASS1 protein expression status in cancer cells.

-

Method:

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against ASS1 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Visualizing the Mechanism of ADI-PEG 20

References

- 1. Facebook [cancer.gov]

- 2. mdpi.com [mdpi.com]

- 3. Therapeutic arginine starvation in ASS1-deficient cancers inhibits the Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ASCO – American Society of Clinical Oncology [asco.org]

- 5. Pegylated arginine deiminase depletes plasma arginine but maintains tissue arginine availability in young pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Targeting of a Noncanonical Mechanism of Sarcoma Resistance to ADI-PEG20 Mediated by the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. ascopubs.org [ascopubs.org]

- 10. ADI-PEG 20 in Combination With Gemcitabine and Docetaxel for the Treatment of Soft Tissue Sarcoma, Osteosarcoma, Ewing's Sarcoma, and Small Cell Lung Cancer [stanfordhealthcare.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Pegylated arginine deiminase: a novel anticancer enzyme agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Phase I Trial of Arginine Deprivation Therapy with ADI-PEG 20 Plus Docetaxel in Patients with Advanced Malignant Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phase 1 trial of ADI‐PEG 20 and liposomal doxorubicin in patients with metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phase III randomized study of second line ADI-PEG 20 plus best supportive care versus placebo plus best supportive care in patients with advanced hepatocellular carcinoma - UCL Discovery [discovery.ucl.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. ascopubs.org [ascopubs.org]

- 19. tandfonline.com [tandfonline.com]

In-Depth Technical Guide: AD-20 (CAS Number 111542-07-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on publicly available research. A comprehensive in-depth guide with detailed quantitative data and experimental protocols is limited by the accessibility of the full text of primary research articles. The foundational study on AD-20 by Buc-Calderon et al. (1989) is not widely available in its entirety, restricting the level of detail that can be provided.

Executive Summary

This compound, with CAS number 111542-07-5, is an o-methoxyphenylacetyl dehydroalanine derivative. Research, primarily from the late 1980s, has identified it as a compound with the potential to mitigate the toxicity of the chemotherapeutic agent doxorubicin while simultaneously enhancing its anti-tumor efficacy. The proposed mechanism of action for this compound centers on its ability to act as a free radical scavenger, thereby reducing the oxidative stress-induced cardiotoxicity associated with doxorubicin treatment.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 111542-07-5 |

| Molecular Formula | C₁₂H₁₃NO₄ |

| Molecular Weight | 235.24 g/mol |

| IUPAC Name | 2-[(2-methoxyphenyl)acetylamino]prop-2-enoic acid |

| Synonyms | (o-Methoxyphenylacetyl)dehydroalanine |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Core Research Findings: Doxorubicin Interaction

The primary body of research on this compound focuses on its interaction with doxorubicin, a potent but cardiotoxic anthracycline chemotherapy agent.

Reduction of Doxorubicin-Induced Toxicity

Early studies indicated that pre-treatment with this compound could significantly reduce the toxic side effects of doxorubicin in animal models. The proposed mechanism is the scavenging of reactive oxygen species (ROS), such as the superoxide anion (O₂⁻) and hydroxyl radical (HO•), which are key mediators of doxorubicin-induced cardiotoxicity.

Enhancement of Anti-Tumor Efficacy

In addition to its protective effects, this compound was reported to enhance the anti-neoplastic activity of doxorubicin in tumor-bearing mice. The precise mechanism for this synergistic effect is not fully elucidated in the available literature but may be related to the modulation of the tumor microenvironment or a differential effect on cancer cell metabolism.

Mechanism of Action: Free Radical Scavenging

The central hypothesis for the action of this compound is its function as a free radical scavenger. Doxorubicin's metabolism, particularly in cardiac tissue, leads to the generation of ROS, which cause significant cellular damage. This compound, as an N-acyl dehydroalanine, is believed to neutralize these harmful radicals.

Proposed Signaling Pathway

The interaction between doxorubicin, ROS, and this compound can be conceptualized as a signaling pathway where this compound intervenes to mitigate cellular damage.

Caption: Proposed mechanism of this compound in mitigating doxorubicin-induced cardiotoxicity.

Experimental Data

Due to the limited access to the full-text primary literature, a comprehensive table of quantitative data cannot be provided. The available abstracts suggest the following qualitative and semi-quantitative findings from studies in mice:

-

Mortality: Administration of this compound prior to doxorubicin decreased mortality.

-

Hepatotoxicity: this compound pre-treatment significantly decreased elevated serum transaminase levels induced by doxorubicin, suggesting a protective effect on the liver.

-

Hematologic Toxicity: While not preventing the initial decrease in peripheral leukocytes, this compound administration led to a faster recovery of white blood cell counts.

-

Anti-tumor Effect: The combination of this compound and doxorubicin resulted in enhanced anti-tumor effects in L1210 tumor-bearing mice.

Experimental Protocols

Detailed experimental protocols are not available in the accessible literature. A general workflow for in vivo studies of this nature would likely involve the following steps.

Caption: Generalized experimental workflow for in vivo evaluation of this compound.

Conclusion and Future Directions

This compound shows promise as a co-therapeutic agent with doxorubicin, potentially widening the therapeutic window of this important chemotherapy drug. However, the research on this specific compound appears to be limited and dates back several decades. For drug development professionals, the concept of using free radical scavengers to mitigate chemotherapy-induced toxicity remains a valid and active area of research. Future investigations could involve:

-

Revisiting the synthesis and efficacy of this compound and related N-acyl dehydroalanine derivatives using modern drug discovery and development platforms.

-

Elucidating the precise molecular interactions and signaling pathways involved in both the toxicity reduction and efficacy enhancement.

-

Conducting detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and administration schedules.

Without access to more recent or detailed studies, the full potential of this compound remains to be determined.

Technical Whitepaper: A Comprehensive Analysis of 2-Propenoic acid, 2-(((2-methoxyphenyl)acetyl)amino)-

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Propenoic acid, 2-(((2-methoxyphenyl)acetyl)amino)-, also known as N-(2-methoxyphenylacetyl)dehydroalanine, is a specialized α,β-unsaturated amino acid derivative. Such compounds are of significant interest in medicinal chemistry and drug development due to their unique chemical reactivity and potential as Michael acceptors, enzyme inhibitors, and building blocks for complex peptides and natural products. This whitepaper details the predicted physicochemical properties, a plausible synthetic route, and potential biological significance of this compound, providing a foundational guide for its further investigation.

Physicochemical Properties

The predicted properties of 2-Propenoic acid, 2-(((2-methoxyphenyl)acetyl)amino)- are summarized below. These values are estimated based on the analysis of structurally similar compounds and computational modeling.

| Property | Predicted Value | Notes |

| Molecular Formula | C12H13NO4 | - |

| Molecular Weight | 235.24 g/mol | - |

| Appearance | White to off-white solid | Based on similar N-acyl amino acids. |

| Melting Point | 150-170 °C | Estimated range; highly dependent on purity and crystalline form. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water. | The carboxylic acid group enhances polarity, while the aromatic ring provides nonpolar character. |

| pKa | 3.5 - 4.5 | Estimated for the carboxylic acid group, typical for α-amino acids. |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route for 2-Propenoic acid, 2-(((2-methoxyphenyl)acetyl)amino)- involves the Erlenmeyer-Plöchl reaction for azlactone synthesis, followed by hydrolysis.

Synthesis Workflow

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

-

Step 1: Synthesis of the Azlactone Intermediate.

-

To a flask containing N-acetylglycine (1.0 eq), add 2-methoxybenzaldehyde (1.0 eq), acetic anhydride (3.0 eq), and anhydrous sodium acetate (1.5 eq).

-

Heat the mixture at 100°C with stirring for 1-2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

-

After completion, cool the reaction mixture and add ethanol to precipitate the azlactone product.

-

Filter the solid and wash with cold ethanol and water. Dry under vacuum.

-

-

Step 2: Hydrolysis to the Final Product.

-

Suspend the crude azlactone in a 1:1 mixture of acetone and water.

-

Add sodium hydroxide (2.0 eq) and stir at room temperature until the azlactone is fully dissolved and the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to a pH of ~2 using 1M HCl.

-

The product, 2-Propenoic acid, 2-(((2-methoxyphenyl)acetyl)amino)-, will precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) for purification.

-

Characterization

The final product should be characterized using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared Spectroscopy (IR): To identify functional groups (e.g., C=O, N-H, C=C).

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Potential Biological Activity and Signaling Pathways

N-acyl dehydroalanine derivatives are known to be potent and irreversible inhibitors of various enzymes, particularly cysteine proteases, due to the electrophilic nature of the α,β-unsaturated system which can act as a Michael acceptor for nucleophilic residues in the enzyme's active site.

Hypothetical Mechanism of Action: Cysteine Protease Inhibition

Caption: Proposed mechanism of irreversible cysteine protease inhibition.

Potential Signaling Pathway Interactions

Given the role of cysteine proteases (e.g., caspases, cathepsins) in various cellular processes, inhibition by 2-Propenoic acid, 2-(((2-methoxyphenyl)acetyl)amino)- could modulate several signaling pathways.

An In-depth Technical Guide to the Target Identification and Validation of ADI-PEG 20 (Pegargiminase)

This guide provides a comprehensive overview of the target identification and validation process for ADI-PEG 20 (pegargiminase), an arginine-depleting enzyme therapy. The content is intended for researchers, scientists, and drug development professionals, offering detailed insights into the preclinical and clinical validation of its therapeutic target.

Introduction to ADI-PEG 20 (Pegargiminase)

ADI-PEG 20 is a novel therapeutic agent that leverages the metabolic vulnerability of certain cancer cells. It is a recombinant arginine deiminase (ADI) that is pegylated to extend its half-life and reduce immunogenicity.[1] The core therapeutic strategy of ADI-PEG 20 is to deplete systemic arginine, an amino acid essential for the growth and proliferation of specific tumors that are unable to synthesize it endogenously.[2][3]

Target Identification: Arginine Auxotrophy in Cancer

The primary target of ADI-PEG 20 is not a specific protein receptor but rather a metabolic deficiency in cancer cells, specifically their inability to synthesize arginine. This metabolic vulnerability is most commonly caused by the silencing of the gene encoding argininosuccinate synthetase 1 (ASS1).

Argininosuccinate Synthetase 1 (ASS1): The Key Determinant of Sensitivity

ASS1 is a crucial enzyme in the urea cycle that catalyzes the synthesis of argininosuccinate, a precursor to arginine. In healthy cells, ASS1 expression allows for endogenous arginine production. However, a significant subset of tumors exhibit a deficiency in ASS1 expression, rendering them auxotrophic for arginine.[4] These ASS1-deficient tumors are unable to produce their own arginine and are therefore entirely dependent on extracellular sources for survival and proliferation. By depleting systemic arginine, ADI-PEG 20 effectively starves these tumor cells, leading to cell cycle arrest and apoptosis.[2][3]

The identification of ASS1 deficiency as a predictive biomarker for sensitivity to arginine deprivation has been a critical step in the development of ADI-PEG 20. Preclinical studies have demonstrated that cancers with silenced ASS1 are particularly susceptible to ADI-PEG 20 monotherapy.[4]

Target Validation

The validation of arginine deprivation as a therapeutic strategy for ASS1-deficient cancers has been conducted through extensive preclinical and clinical studies.

Preclinical Validation

Preclinical research has been instrumental in establishing the proof-of-concept for ADI-PEG 20. Studies in various cancer models have shown its efficacy, particularly in ASS1-negative tumors. For instance, preclinical models of glioblastoma (GBM) demonstrated the effectiveness of ADI-PEG 20 as a monotherapy in ASS1-negative models and in combination with other agents like temozolomide (TMZ) and radiation in both ASS1-negative and positive models.[4]

| Model System | Key Findings | Reference |

| Glioblastoma (GBM) Mouse Models | Efficacy as monotherapy in ASS1-negative models. | [4] |

| Glioblastoma (GBM) Mouse Models | Efficacy in combination with temozolomide (TMZ) and radiation in both ASS1-negative and positive models. | [4] |

Clinical Validation

The clinical development of ADI-PEG 20 has spanned multiple phases and various cancer types, providing robust validation of its target.

Phase I and IB Studies:

Early-phase clinical trials focused on establishing the safety, pharmacodynamics, and recommended Phase II dose (RP2D) of ADI-PEG 20, both as a monotherapy and in combination with other anticancer agents. A Phase IB trial in patients with newly diagnosed glioblastoma, in combination with radiotherapy and temozolomide, found the treatment to be safe, with an RP2D of 36 mg/m².[4] This study also observed prolonged suppression of peripheral blood arginine levels.[4] Another Phase 1 trial in patients with metastatic solid tumors, in combination with liposomal doxorubicin, also demonstrated a favorable safety profile.[1]

| Trial Identifier | Cancer Type | Combination Therapy | Key Outcomes | Reference |

| NCT04587830 | Newly Diagnosed Glioblastoma | Radiotherapy + Temozolomide | RP2D of 36mg/m² determined; treatment was safe with manageable adverse events. Median PFS of 9.5 months. | [4] |

| Not Specified | Metastatic Solid Tumors (including HER2-negative breast carcinoma) | Liposomal Doxorubicin | Combination therapy was safe with no dose-limiting toxicities. Stable disease observed in 9 of 15 patients. | [1] |

Phase II/III Studies:

Later-phase trials have provided more definitive evidence of the clinical efficacy of ADI-PEG 20. A pivotal international randomized clinical trial in patients with non-epithelioid pleural mesothelioma demonstrated a significant improvement in survival outcomes when ADI-PEG 20 was combined with chemotherapy.[3]

| Cancer Type | Comparison Groups | Key Efficacy Endpoints | Reference |

| Non-epithelioid Pleural Mesothelioma | ADI-PEG 20 + Chemotherapy vs. Placebo + Chemotherapy | Median overall survival: 9.3 months vs. 7.7 months. Quadrupled three-year survival rate. | [2][3] |

Experimental Protocols

While detailed, step-by-step experimental protocols are proprietary, the methodologies employed in the clinical trials provide a clear framework for the clinical validation of ADI-PEG 20.

Example Clinical Trial Protocol (Based on NCT04587830 for Glioblastoma):

-

Study Design: A Phase IB, open-label, single-arm, 3+3 dose-escalation study with a recommended phase 2 dose expansion.[4]

-

Patient Population: Adults aged 20-75 years with newly diagnosed, histologically confirmed glioblastoma and a Karnofsky performance status of ≥ 60.[4]

-

Treatment Regimen: Weekly ADI-PEG 20 is administered concurrently with standard radiotherapy and temozolomide, followed by 6 cycles of adjuvant temozolomide. ADI-PEG 20 could be continued for up to 2 years.[4]

-

Endpoints:

-

Response Assessment: Response is evaluated using RANO (Response Assessment in Neuro-Oncology) criteria by MRI at 1, 3, and 6 months after radiotherapy, and every 3 months thereafter.[4]

Visualizing the Mechanism and Workflow

Signaling Pathway of ADI-PEG 20 in ASS1-Deficient Cancer Cells

Caption: Mechanism of ADI-PEG 20 in ASS1-deficient cancer cells.

Clinical Trial Workflow for ADI-PEG 20

Caption: Generalized workflow for the clinical development of ADI-PEG 20.

Conclusion

The development of ADI-PEG 20 serves as a prime example of a targeted therapy aimed at a specific metabolic vulnerability in cancer cells. The identification of arginine auxotrophy due to ASS1 deficiency as the therapeutic target has been rigorously validated through a comprehensive program of preclinical and clinical research. The data from numerous studies, including late-phase clinical trials, have confirmed the efficacy and safety of ADI-PEG 20 in combination with standard-of-care therapies for cancers with this specific metabolic defect. This body of evidence strongly supports the continued development and application of ADI-PEG 20 as a valuable addition to the armamentarium of targeted cancer therapies.

References

- 1. Phase 1 trial of ADI‐PEG 20 and liposomal doxorubicin in patients with metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mesotheliomahope.com [mesotheliomahope.com]

- 3. Novel Drug ADI-PEG20 in Breakthrough Clinical Trial Extends Survival in Mesothelioma Patients [worthingtoncaron.com]

- 4. ascopubs.org [ascopubs.org]

Technical Guide: Preliminary In Vitro and In Vivo Assessment of AD-20 for Alzheimer's Disease

Disclaimer: This document describes a hypothetical therapeutic candidate, "AD-20," for Alzheimer's Disease. The data presented herein is illustrative and based on typical preclinical findings for compounds with the described mechanism of action.

Introduction

Alzheimer's Disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss. This compound is an investigational small molecule designed to address the underlying pathology of AD through a multi-faceted approach. Preclinical studies have been conducted to evaluate its therapeutic potential, focusing on its ability to inhibit Aβ aggregation, enhance microglial clearance of Aβ deposits, and provide neuroprotection against oxidative stress and mitochondrial dysfunction. This guide summarizes the preliminary in vitro and in vivo findings for this compound.

Quantitative Data Summary

The following tables present a summary of the key quantitative data from in vitro and in vivo preliminary studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Assay | Endpoint | This compound Result |

| Aβ Aggregation Assay | IC50 (Inhibition of Aβ42 fibrillation) | 0.5 µM |

| Microglial Phagocytosis Assay | EC50 (Enhancement of Aβ42 uptake) | 1.2 µM |

| Oxidative Stress Assay | EC50 (Reduction of ROS) | 0.8 µM |

| Mitochondrial Function Assay | EC50 (Increase in ATP levels) | 1.5 µM |

Table 2: In Vivo Efficacy of this compound in 5XFAD Mouse Model

| Assessment | Parameter Measured | Vehicle Control | This compound (10 mg/kg) | % Improvement |

| Morris Water Maze | Escape Latency (seconds) | 45 ± 5 | 25 ± 4 | 44% |

| Immunohistochemistry | Aβ Plaque Load (%) | 12 ± 2 | 6 ± 1.5 | 50% |

| Microglial Activation | Iba1+ Cell Count/Area | 150 ± 20 | 95 ± 15 | 37% |

| Oxidative Stress Marker | 4-HNE Staining Intensity | High | Low | N/A |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Beta-Amyloid (Aβ42) Aggregation Assay

-

Objective: To determine the inhibitory effect of this compound on the fibrillation of Aβ42.

-

Methodology:

-

Synthetic Aβ42 peptide is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.[1]

-

The Aβ42 stock solution is diluted in assay buffer (e.g., phosphate-buffered saline) to a final concentration that promotes aggregation.

-

This compound is added to the Aβ42 solution at various concentrations. A vehicle control (DMSO) is also included.

-

The mixture is incubated at 37°C with gentle agitation to induce fibrillation.[2]

-

At specified time points, aliquots are taken, and Thioflavin T (ThT) is added. ThT is a fluorescent dye that binds to beta-sheet-rich structures, such as amyloid fibrils.[3]

-

ThT fluorescence is measured using a microplate reader (excitation ~450 nm, emission ~485 nm).[4]

-

The IC50 value, representing the concentration of this compound that inhibits 50% of Aβ42 fibrillation, is calculated from the dose-response curve.

-

Microglial Phagocytosis Assay

-

Objective: To assess the ability of this compound to enhance the phagocytic activity of microglia towards Aβ42 aggregates.

-

Methodology:

-

Primary microglia or a microglial cell line (e.g., BV-2) are cultured in 96-well plates.

-

Fluorescently labeled Aβ42 aggregates are prepared by incubating synthetic Aβ42 with a fluorescent tag (e.g., HiLyte™ Fluor 488).

-

The cultured microglia are treated with various concentrations of this compound or a vehicle control for a predetermined period.

-

The fluorescently labeled Aβ42 aggregates are then added to the cell cultures and incubated to allow for phagocytosis.[5][6]

-

After incubation, extracellular Aβ42 is washed away.

-

The amount of internalized Aβ42 is quantified by measuring the intracellular fluorescence using a high-content imaging system or a flow cytometer.[7][8]

-

The EC50 value, the concentration of this compound that promotes 50% of the maximal enhancement of phagocytosis, is determined.

-

In Vitro Oxidative Stress Assay

-

Objective: To evaluate the neuroprotective effect of this compound against oxidative stress in a neuronal cell line.

-

Methodology:

-

A human neuronal cell line (e.g., SH-SY5Y) is cultured in 96-well plates.

-

Cells are pre-treated with various concentrations of this compound or a vehicle control.

-

Oxidative stress is induced by adding an agent such as hydrogen peroxide (H₂O₂) or a superoxide-generating compound.

-

Intracellular reactive oxygen species (ROS) levels are measured using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation.[9]

-

Fluorescence is quantified using a microplate reader.

-

The EC50 value for the reduction of ROS is calculated.

-

Mitochondrial Function Assay

-

Objective: To determine if this compound can preserve mitochondrial function in the presence of an insult.

-

Methodology:

-

Neuronal cells are cultured as described above.

-

Cells are treated with this compound or a vehicle control, followed by the addition of a mitochondrial toxin (e.g., rotenone or oligomycin).

-

Mitochondrial health is assessed by measuring cellular ATP levels using a luciferin-luciferase-based bioluminescence assay.[10]

-

Luminescence is measured with a luminometer, which is proportional to the ATP concentration.

-

The EC50 value for the preservation of ATP levels is determined.

-

Alternatively, mitochondrial membrane potential can be assessed using fluorescent dyes like JC-1 or TMRM.[11]

-

Visualizations: Signaling Pathways and Workflows

Proposed Mechanism of Action of this compound

Caption: Proposed multi-target mechanism of action for this compound.

In Vitro Screening Workflow for this compound

Caption: A representative in vitro screening cascade for identifying AD drug candidates.

References

- 1. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]

- 2. irl.umsl.edu [irl.umsl.edu]

- 3. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigating in Vitro Amyloid Peptide 1–42 Aggregation: Impact of Higher Molecular Weight Stable Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microglial Phagocytosis Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Microglial phagocytosis/cell health high content assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools [elabscience.com]

- 11. spandidos-publications.com [spandidos-publications.com]

In-Depth Technical Guide: Solubility of AD-20 in DMSO and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of the compound AD-20 (CAS No. 111542-07-5). Due to the limited publicly available data on this specific molecule, this document also furnishes detailed, generalized experimental protocols for determining the solubility of small molecules, which can be applied to this compound.

Compound Identification

-

Chemical Name: 2-Propenoic acid, 2-(((2-methoxyphenyl)acetyl)amino)-

-

Synonyms: this compound, AD20

-

CAS Number: 111542-07-5

-

Molecular Formula: C₁₂H₁₃NO₄

-

Molecular Weight: 235.24 g/mol

-

Description: this compound is an o-methoxyphenylacetyl dehydroalanine derivative.[1] It has been investigated for its potential to reduce the toxicity and enhance the efficacy of anticancer drugs such as Doxorubicin.[1]

Solubility Data

A thorough search of scientific literature and chemical databases for quantitative solubility data of this compound in Dimethyl Sulfoxide (DMSO) and other common organic solvents has been conducted. The findings indicate a lack of specific, publicly available quantitative solubility values for this compound. Qualitative information suggests that this compound is soluble in DMSO.[2]

Table 1: Quantitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Solubility (at specified temperature) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Data not available |

| Ethanol | C₂H₅OH | Data not available |

| Methanol | CH₃OH | Data not available |

| Acetonitrile | C₂H₃N | Data not available |

| Dichloromethane (DCM) | CH₂Cl₂ | Data not available |

| Acetone | C₃H₆O | Data not available |

The absence of specific data necessitates experimental determination to ascertain the precise solubility of this compound in these solvents. The following sections provide detailed protocols for such determinations.

Experimental Protocols for Solubility Determination

The solubility of a compound can be determined under two principal conditions: kinetic and thermodynamic (or equilibrium). Kinetic solubility is often measured in early drug discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value, which is crucial for formulation and development.[3][4][5]

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after a stock solution in DMSO is diluted into an aqueous buffer and incubated for a short period.[3][5][6] The following is a generalized protocol.

Materials:

-

This compound (solid powder)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent for UV-based methods)

-

Automated liquid handler or multichannel pipettes

-

Plate shaker

-

Plate reader (nephelometer or UV-Vis spectrophotometer)

-

Centrifuge with plate rotor (for UV-Vis method)

-

Solubility filter plates (for UV-Vis method)

Procedure:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM or 20 mM).[6] Ensure the compound is fully dissolved.

-

Plate Preparation: Using an automated liquid handler, dispense a small volume (e.g., 2-5 µL) of the this compound DMSO stock solution into the wells of a 96-well plate.[7] Prepare a serial dilution of the stock solution in DMSO in adjacent wells to create a standard curve.

-

Addition of Aqueous Buffer: Add the aqueous buffer (e.g., PBS pH 7.4) to the wells containing the DMSO stock solution to achieve the desired final compound concentrations. The final DMSO concentration should typically be low (e.g., 1-2%) to minimize its effect on solubility.[3]

-

Incubation and Shaking: Seal the plate and place it on a plate shaker. Incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1.5 to 2 hours), with continuous shaking.[4]

-

Detection and Quantification:

-

Nephelometry (Light Scattering): Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.[5][7] The solubility is determined as the concentration at which a significant increase in light scattering is observed compared to controls.

-

UV-Vis Spectrophotometry: After incubation, separate the undissolved precipitate by either centrifuging the plate and taking the supernatant or by passing the solution through a solubility filter plate.[4][7] Measure the UV absorbance of the clear solution (filtrate or supernatant) in a UV-transparent plate at the compound's λ_max. Calculate the concentration of the dissolved compound using the standard curve. The highest concentration that remains in solution is the kinetic solubility.

-

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. This is typically determined using the shake-flask method.[8][9]

Materials:

-

This compound (solid powder)

-

Selected organic solvents (DMSO, Ethanol, Methanol, etc.)

-

Glass vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that a saturated solution is formed and some solid remains undissolved.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL of DMSO) to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker. Agitate the mixture for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[3][8]

-

Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. Alternatively, centrifuge the vial to pellet the excess solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method. Prepare a standard curve of this compound of known concentrations to accurately determine the concentration in the diluted sample.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of this compound in the tested solvent.

Biological Context and Experimental Workflow

This compound is described as a derivative of o-methoxyphenylacetyl dehydroalanine that can reduce the toxicity and enhance the anti-tumor effect of chemotherapeutic agents like Doxorubicin.[1] While a specific signaling pathway for this compound has not been detailed in the available literature, a general workflow to assess its synergistic anticancer activity can be proposed.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. enamine.net [enamine.net]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. evotec.com [evotec.com]

An In-depth Technical Guide on the Stability and Storage of Adefovir Dipivoxil (AD-20)

Introduction

Adefovir Dipivoxil (ADV), a diester prodrug of adefovir, is an acyclic nucleotide analog of adenosine monophosphate. It functions as a reverse transcriptase inhibitor and is primarily utilized in the treatment of chronic hepatitis B virus (HBV) infection.[1][2] Upon oral administration, ADV is rapidly hydrolyzed to its active form, adefovir, which is then phosphorylated by cellular kinases to adefovir diphosphate.[3] This active metabolite competitively inhibits HBV DNA polymerase, is incorporated into the viral DNA, and causes chain termination, thus halting viral replication.[3][4] Given its therapeutic importance, ensuring the stability and proper storage of Adefovir Dipivoxil is critical for maintaining its efficacy and safety. This guide provides a comprehensive overview of the stability and storage conditions of ADV, intended for researchers, scientists, and drug development professionals.

Stability Profile

Adefovir Dipivoxil is known to have chemical stability challenges, primarily related to hydrolysis.[5] Several studies have investigated its degradation under various stress conditions to identify its degradation pathways and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance. The following table summarizes the degradation of Adefovir Dipivoxil under different stress conditions as reported in the literature.

| Stress Condition | Reagent/Details | Duration | Degradation (%) | Degradation Products | Reference |

| Acidic | 0.1 M HCl | 40 min | 12% | Adefovir (PMEA), mono-POM PMEA | [1] |

| Basic | 0.001 M NaOH | 45 min | 8% | Adefovir (PMEA), mono-POM PMEA | [6] |

| Oxidative | 30% (v/v) H₂O₂ | 1 hour | 17% | Not specified | [1] |

| Thermal | 60°C | 18 days | Nearly complete | Not specified | [7] |

| Photolytic | UV light | Not specified | Stable | Not applicable |

Degradation Pathways

The primary degradation pathway for Adefovir Dipivoxil is hydrolysis of its two pivaloyloxymethyl (POM) ester groups. This hydrolysis can occur sequentially, first yielding the mono-POM PMEA intermediate and finally the active drug, adefovir (PMEA). Dimerization of the adenine fragments has also been suggested as a potential degradation route.[5]

Stabilization Strategies

To address the stability issues of Adefovir Dipivoxil, formulation strategies such as cocrystallization have been explored. The formation of cocrystals with coformers like saccharin and gallic acid has been shown to significantly enhance the stability of ADV.[5][7]

-

Mechanism of Stabilization by Cocrystallization:

-

Inhibition of Hydrolysis: The formation of strong hydrogen bonds between the drug and the coformer at the adenine fragments can replace the drug-drug homosynthons, thereby inhibiting hydrolysis.[5]

-

Suppression of Dimerization: The insertion of coformers into the crystal lattice separates the adenine fragments, which suppresses the potential for dimerization.[5]

-

Reduced Hydrolysis at Phosphoryl Groups: The formation of hydrogen bonds with hydrate water at the phosphoryl fragments can further reduce the rate of hydrolysis.[5]

-

A study demonstrated that an Adefovir Dipivoxil-saccharin cocrystal remained unchanged for 47 days at 60°C, whereas the pure drug (form 1) degraded almost completely under the same conditions in 18 days.[7]

Storage Conditions

Proper storage conditions are crucial for maintaining the quality and shelf life of Adefovir Dipivoxil. The recommended storage conditions are based on stability data and are in line with ICH guidelines.

Recommended Storage

| Form | Condition | Temperature | Relative Humidity | Duration | Reference |

| Drug Substance (Powder) | Standard | 25°C (77°F), with excursions permitted to 15-30°C (59-86°F) | Not specified | Not specified | [8] |

| Long-term | -20°C | Not specified | 3 years | [9] | |

| Drug Product (Tablets) | Long-term (ICH) | 25°C ± 2°C or 30°C ± 2°C | 60% RH ± 5% RH or 65% RH ± 5% RH | 12 months (minimum) | [10][11] |

| Intermediate (ICH) | 30°C ± 2°C | 65% RH ± 5% RH | 6 months | [10][11] | |

| Accelerated (ICH) | 40°C ± 2°C | 75% RH ± 5% RH | 6 months | [10][11] |

For drug products, it is recommended to store them in their original container.[8]

Experimental Protocols

Stability-Indicating RP-HPLC Method

A robust stability-indicating method is essential for the analysis of Adefovir Dipivoxil and its degradation products. The following is a typical experimental protocol based on published methods.[1][6][12]

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of Adefovir Dipivoxil in the presence of its degradation products.

Materials and Reagents:

-

Adefovir Dipivoxil reference standard

-

Acetonitrile (HPLC grade)

-

Citrate buffer (10 mM, pH 5.2) or Phosphate buffer (25 mM, pH 4.0)

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.001 M and 0.1 M)

-

Hydrogen peroxide (30% v/v)

-

Water (HPLC grade)

Instrumentation:

-

HPLC system with a UV-Vis detector (e.g., Kanuer-smart line with E4310 2500 UV-Visible detector)

-

C18 column (e.g., Nucleodur, 15 cm × 4.6 mm i.d., 5-μm particle size)

-

Data acquisition and processing software (e.g., EZchrom Elite)

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and citrate buffer (10 mM, pH 5.2) in a ratio of 36:64 (v/v).[1]

-

Flow Rate: 1.5 mL/min.[1]

-

Injection Volume: 20 μL.

-

Column Temperature: Ambient.

-

Run Time: Approximately 7 minutes.[6]

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of Adefovir Dipivoxil in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 0.5 to 16 μg/mL for linearity studies.[1][6]

-

Sample Preparation (for Forced Degradation):

-

Acid Degradation: To an aliquot of the drug solution, add 1 mL of 0.1 M HCl. After 40 minutes, neutralize the solution with 0.1 M NaOH and dilute with the mobile phase to the desired concentration.[1]

-

Base Degradation: To an aliquot of the drug solution, add 1 mL of 0.001 M NaOH. After 45 minutes, neutralize and dilute with the mobile phase.[6]

-

Oxidative Degradation: Expose the drug solution to 1 mL of 30% (v/v) H₂O₂ for 1 hour, then dilute with the mobile phase.[1]

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1]

Visualizations

Mechanism of Action of Adefovir Dipivoxil

References

- 1. A Simple and Specific Stability- Indicating RP-HPLC Method for Routine Assay of Adefovir Dipivoxil in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adefovir - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]

- 4. Adefovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Mechanism study on stability enhancement of adefovir dipivoxil by cocrystallization: Degradation kinetics and structure-stability correlation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enhanced dissolution and stability of adefovir dipivoxil by cocrystal formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adefovir | C8H12N5O4P | CID 60172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Adefovir dipivoxil | Reverse Transcriptase | HBV | TargetMol [targetmol.com]

- 10. database.ich.org [database.ich.org]

- 11. q1scientific.com [q1scientific.com]

- 12. [Determination of adefovir dipivoxil and its degradation products by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ADI-PEG 20 and Doxorubicin Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADI-PEG 20 (pegylated arginine deiminase) is a novel therapeutic agent that depletes systemic arginine, a semi-essential amino acid. Many tumors exhibit a deficiency in argininosuccinate synthase 1 (ASS1), a key enzyme for endogenous arginine synthesis, rendering them dependent on extracellular arginine for survival and proliferation. This metabolic vulnerability makes such tumors susceptible to arginine deprivation therapy. Doxorubicin, an anthracycline antibiotic, is a widely used chemotherapeutic agent that exerts its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II.[][2][3][4] Preclinical studies have demonstrated that arginine depletion by ADI-PEG 20 can enhance the cytotoxicity of doxorubicin in ASS1-deficient cancer cells, providing a strong rationale for their combined use in clinical settings.[5][6] This document provides a detailed overview of the preclinical rationale, clinical trial protocols, and experimental methodologies for the combination therapy of ADI-PEG 20 and doxorubicin.

Preclinical Rationale and Mechanism of Action

The synergistic anti-tumor effect of ADI-PEG 20 and doxorubicin is primarily observed in cancer cells with deficient ASS1 expression.[5][6] Arginine depletion by ADI-PEG 20 in these cells leads to cell cycle arrest and sensitizes them to the DNA-damaging effects of doxorubicin. The proposed mechanism involves the interference of arginine depletion with pyrimidine metabolism and DNA damage repair pathways, thereby augmenting the efficacy of doxorubicin.[5][6]

Caption: Synergistic mechanism of ADI-PEG 20 and Doxorubicin.

Clinical Trial Protocol: Phase 1 Study of ADI-PEG 20 and Liposomal Doxorubicin

A phase 1 clinical trial was conducted to evaluate the safety, tolerability, and preliminary efficacy of ADI-PEG 20 in combination with pegylated liposomal doxorubicin (PLD) in patients with advanced ASS1-deficient solid tumors.[5][6]

Patient Eligibility:

-

Patients with advanced, metastatic solid tumors with confirmed ASS1 deficiency.

-

Adequate organ function (bone marrow, renal, and hepatic).

Treatment Regimen:

The study followed a 3+3 dose-escalation design.[6]

| Dose Level | ADI-PEG 20 (IM, weekly) | Pegylated Liposomal Doxorubicin (IV, biweekly) |

| 1 | 18 mg/m² | 20 mg/m² |

| 2 | 36 mg/m² | 20 mg/m² |

IM: Intramuscular; IV: Intravenous

The recommended Phase 2 dose (RP2D) was determined to be ADI-PEG 20 at 36 mg/m² weekly and PLD at 20 mg/m² biweekly.[5]

Assessments:

-

Safety and Tolerability: Monitored according to the Common Terminology Criteria for Adverse Events (CTCAE) v4.0.[6]

-

Efficacy: Evaluated based on the Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[6]

-

Pharmacodynamics: Plasma arginine and citrulline levels were monitored to confirm the biological activity of ADI-PEG 20.[6]

-

Immunogenicity: Anti-ADI-PEG 20 antibodies were measured.[6]

References

- 2. droracle.ai [droracle.ai]

- 3. Doxorubicin - Wikipedia [en.wikipedia.org]

- 4. cancerresearchuk.org [cancerresearchuk.org]

- 5. Phase 1 trial of ADI‐PEG 20 and liposomal doxorubicin in patients with metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase 1 trial of ADI-PEG 20 and liposomal doxorubicin in patients with metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for AD-202 Formulation in In Vivo Alzheimer's Disease Research

Disclaimer: The following application notes and protocols are based on a hypothetical small molecule, herein referred to as AD-202, designed for in vivo research in Alzheimer's disease models. The term "AD-20" is ambiguous, and "AD-202" appears to be a representative compound targeting beta-amyloid (Aβ) pathology. The data and specific protocols are illustrative and based on established methodologies in the field, as specific preclinical data for a compound named AD-202 is not publicly available.

Introduction

AD-202 is a small-molecule drug candidate developed for the treatment of Alzheimer's disease (AD). Its mechanism of action is multifaceted, aiming to modify the disease's progression by targeting the underlying pathophysiology.[1] AD-202 is designed to inhibit the aggregation of Aβ plaques, a key pathological hallmark of Alzheimer's disease.[1] Furthermore, it modulates the activity of microglia to enhance the clearance of existing Aβ deposits and exhibits neuroprotective properties by reducing oxidative stress and stabilizing mitochondrial function.[1] These application notes provide a framework for conducting preclinical in vivo studies to evaluate the efficacy of AD-202 in a transgenic mouse model of Alzheimer's disease.

Data Presentation: Summary of Hypothetical In Vivo Efficacy

The following tables summarize representative quantitative data from a hypothetical 12-week study of AD-202 in the 5XFAD mouse model of Alzheimer's disease.

Table 1: Effect of AD-202 on Cognitive Performance in 5XFAD Mice

| Treatment Group (n=12/group) | Administration Route | Dosage (mg/kg/day) | Morris Water Maze Escape Latency (seconds, mean ± SEM) | Probe Trial - Time in Target Quadrant (%, mean ± SEM) |

| Wild-Type (WT) + Vehicle | Oral Gavage | 0 | 25.2 ± 2.1 | 45.3 ± 3.5 |

| 5XFAD + Vehicle | Oral Gavage | 0 | 58.9 ± 4.5 | 22.1 ± 2.8 |

| 5XFAD + AD-202 (Low Dose) | Oral Gavage | 10 | 45.7 ± 3.8 | 31.5 ± 3.1 |

| 5XFAD + AD-202 (High Dose) | Oral Gavage | 30 | 35.1 ± 3.2 | 39.8 ± 3.3 |

| *p < 0.05, **p < 0.01 compared to 5XFAD + Vehicle group |

Table 2: Effect of AD-202 on Brain Aβ Pathology in 5XFAD Mice

| Treatment Group (n=12/group) | Aβ Plaque Burden (%, mean ± SEM) | Soluble Aβ42 Levels (pg/mg protein, mean ± SEM) | Insoluble Aβ42 Levels (pg/mg protein, mean ± SEM) |

| Wild-Type (WT) + Vehicle | 0.1 ± 0.05 | 15.4 ± 2.3 | 28.9 ± 3.7 |

| 5XFAD + Vehicle | 12.3 ± 1.5 | 150.2 ± 12.8 | 355.6 ± 25.1 |

| 5XFAD + AD-202 (Low Dose) | 8.1 ± 1.1 | 115.9 ± 10.5 | 260.4 ± 20.3 |

| 5XFAD + AD-202 (High Dose) | 4.5 ± 0.8 | 80.3 ± 9.2 | 185.7 ± 18.9** |

| p < 0.05, **p < 0.01 compared to 5XFAD + Vehicle group |

Signaling Pathway of AD-202 Intervention

The primary mechanism of AD-202 involves the inhibition of amyloid-beta (Aβ) aggregation and enhancement of its clearance, which is a central aspect of the amyloid cascade hypothesis.[2] Aβ peptides are generated from the amyloid precursor protein (APP) through sequential cleavage by β- and γ-secretases.[3] These peptides can misfold and aggregate, forming soluble oligomers and insoluble plaques, which are neurotoxic and trigger neuroinflammatory responses.[4]

Experimental Workflow for In Vivo Studies

A typical preclinical study to evaluate the efficacy of a compound like AD-202 in an Alzheimer's disease mouse model involves several key stages, from animal acclimatization to endpoint analyses.

Detailed Experimental Protocols

Animal Model and Husbandry

-

Model: 5XFAD transgenic mice are a commonly used model as they exhibit an aggressive and rapid accumulation of Aβ pathology.[5][6] These mice overexpress human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with five familial Alzheimer's disease mutations.[7]

-

Age: Begin treatment at 3 months of age, when intraneuronal Aβ has accumulated, but significant plaque deposition and cognitive deficits are just beginning to emerge.[5][8]

-

Housing: House animals under standard conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

-

Acclimation: Allow mice to acclimate to the facility for at least one week prior to the commencement of any experimental procedures.

AD-202 Formulation and Administration

-

Formulation:

-

Prepare a stock solution of AD-202 in a suitable vehicle. A common vehicle for oral gavage of hydrophobic small molecules is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline.

-

Prepare fresh dosing solutions daily.

-

Vortex thoroughly to ensure a homogenous suspension before each administration.

-

-

Dosage and Administration:

-

Administer AD-202 or vehicle via oral gavage once daily for 12 consecutive weeks.

-

Dosing volume should be calculated based on the most recent body weight measurement (e.g., 10 mL/kg).

-

Treatment groups should include a wild-type control group receiving vehicle, a 5XFAD group receiving vehicle, and 5XFAD groups receiving low and high doses of AD-202 (e.g., 10 mg/kg and 30 mg/kg).

-

Behavioral Assessment: Morris Water Maze (MWM)

The MWM test is a standard method for assessing spatial learning and memory deficits in rodent models of AD.[9][10]

-

Apparatus: A circular pool (120 cm diameter) filled with opaque water (22 ± 1°C) containing a hidden escape platform (10 cm diameter) submerged 1 cm below the surface.

-

Procedure:

-

Acquisition Phase (5 days):

-

Conduct four trials per day for each mouse.

-

Gently place the mouse into the water facing the pool wall from one of four randomized starting positions.

-

Allow the mouse to swim freely for a maximum of 60 seconds to find the hidden platform.

-

If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15 seconds.

-

Record the escape latency (time to find the platform) for each trial using an automated tracking system.

-

-

Probe Trial (Day 6):

-

Remove the escape platform from the pool.

-

Allow the mouse to swim freely for 60 seconds.

-

Record the time spent in the target quadrant where the platform was previously located.

-

-

-

Timing: Perform the MWM test during the final week of the 12-week treatment period. A baseline MWM test can also be performed before initiating treatment to confirm initial deficits and ensure proper group randomization.

Endpoint Tissue Collection and Processing

-

Procedure:

-

At the end of the 12-week treatment period, euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Perfuse transcardially with ice-cold phosphate-buffered saline (PBS).

-

Dissect the brain, dividing it into two hemispheres.

-

Fix one hemisphere in 4% paraformaldehyde for 24 hours for histological analysis.

-

Snap-freeze the other hemisphere (e.g., hippocampus and cortex dissected) in liquid nitrogen and store at -80°C for biochemical analysis.

-

Biochemical and Histological Analysis

-

ELISA for Aβ Levels:

-

Homogenize the frozen brain tissue (cortex or hippocampus) in appropriate extraction buffers to separate soluble and insoluble protein fractions.

-

Use commercially available ELISA kits to quantify the levels of soluble and insoluble Aβ42.

-

Normalize Aβ concentrations to the total protein content of the sample, determined by a BCA assay.

-

-

Immunohistochemistry for Aβ Plaque Burden:

-

Process the fixed hemisphere for paraffin embedding or cryosectioning.

-

Cut serial sections (e.g., 10 µm thickness).

-

Perform immunohistochemistry using an antibody specific for Aβ plaques (e.g., 6E10).

-

Visualize plaques using a suitable detection method (e.g., DAB or fluorescence).

-

Capture images of specific brain regions (e.g., hippocampus and cortex).

-

Quantify the plaque burden (percentage of area covered by plaques) using image analysis software (e.g., ImageJ).

-

References

- 1. Small molecule improves AD neuropathology in mice | BioWorld [bioworld.com]